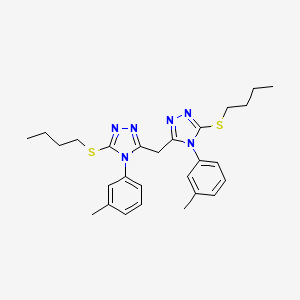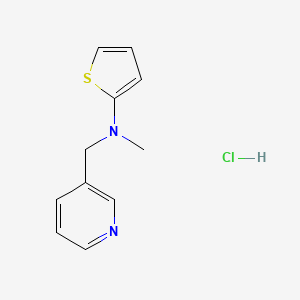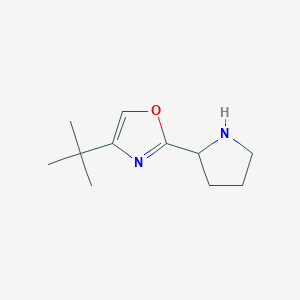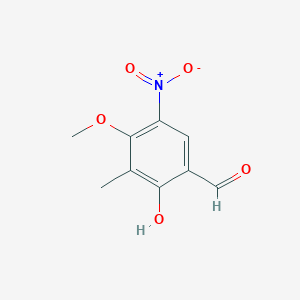
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound featuring a triazole ring substituted with butylthio and m-tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two triazole units.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The butylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The m-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The butylthio and m-tolyl groups may also interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(m-tolyl)dodecylsilane: Similar in having m-tolyl groups but differs in the presence of a silicon atom and dodecyl chains.
o-Tolyl benzonitrile: Contains a tolyl group but differs in the presence of a nitrile group instead of a triazole ring.
Uniqueness
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane is unique due to its combination of a triazole ring with butylthio and m-tolyl substituents, providing distinct chemical and physical properties that are not found in the similar compounds listed above.
Propriétés
Numéro CAS |
62635-68-1 |
|---|---|
Formule moléculaire |
C27H34N6S2 |
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
3-butylsulfanyl-5-[[5-butylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(3-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C27H34N6S2/c1-5-7-15-34-26-30-28-24(32(26)22-13-9-11-20(3)17-22)19-25-29-31-27(35-16-8-6-2)33(25)23-14-10-12-21(4)18-23/h9-14,17-18H,5-8,15-16,19H2,1-4H3 |
Clé InChI |
BXXUESKQIMLKMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NN=C(N1C2=CC=CC(=C2)C)CC3=NN=C(N3C4=CC=CC(=C4)C)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)



![4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid](/img/structure/B15218574.png)
![tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15218578.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)






